Methylenedioxymethoxyethylamphetamine
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Overview
Description
Methylenedioxymethoxyethylamphetamine, also known as 3,4-methylenedioxy-N-methoxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxyethyl analogue of MDA (3,4-methylenedioxyamphetamine). This compound was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
Methylenedioxymethoxyethylamphetamine is synthesized through a series of chemical reactions starting from safrole or piperonal. The synthetic route involves the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyamphetamine. The final step involves the reaction of 3,4-methylenedioxyamphetamine with methoxyethylamine to form this compound
Chemical Reactions Analysis
Methylenedioxymethoxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group in the intermediate stages to an amine group.
Scientific Research Applications
Methylenedioxymethoxyethylamphetamine has limited scientific research applications due to its status as a controlled substance. it is of interest in the field of psychopharmacology as a potential alternative to other entactogens like MDMA (3,4-methylenedioxy-N-methylamphetamine). Additionally, studies on its analogues contribute to the understanding of the structure-activity relationship in substituted amphetamines .
Mechanism of Action
The exact mechanism of action of methylenedioxymethoxyethylamphetamine is not well-understood. based on its structural similarity to other substituted amphetamines, it is likely to act as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This means it may increase the levels of these neurotransmitters in the brain by reversing the direction of their respective transporters . The compound may also act as an agonist at the 5HT2A receptor, similar to other hallucinogenic amphetamines .
Comparison with Similar Compounds
Methylenedioxymethoxyethylamphetamine is similar to other substituted amphetamines such as:
MDA (3,4-methylenedioxyamphetamine): Known for its empathogenic and entactogenic effects.
MDMA (3,4-methylenedioxy-N-methylamphetamine):
MDEA (3,4-methylenedioxy-N-ethylamphetamine): . This compound is unique due to its N-methoxyethyl group, which differentiates it from its analogues and may result in different pharmacological properties.
Properties
CAS No. |
74698-44-5 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine |
InChI |
InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3 |
InChI Key |
LOZJEWOZOKSOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCOC |
Origin of Product |
United States |
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